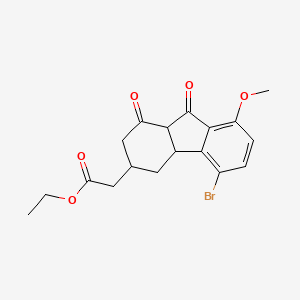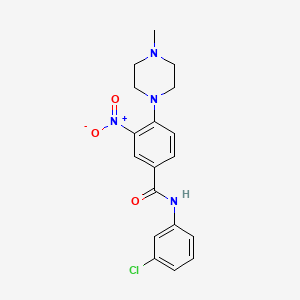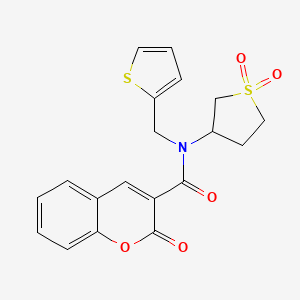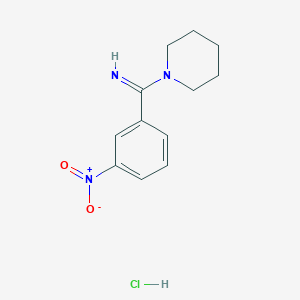![molecular formula C15H14N4O2 B4085647 2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine](/img/structure/B4085647.png)
2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine
Descripción general
Descripción
2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine, also known as PDP, is a pyrimidine derivative that has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms.
Mecanismo De Acción
The exact mechanism of action of 2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine is not fully understood, but it is believed to act through the inhibition of certain enzymes and modulation of neurotransmitter activity. It has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. Additionally, this compound has been shown to modulate the activity of the neurotransmitter dopamine, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of neurotransmitter activity, and anti-inflammatory properties. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine in lab experiments is its ability to selectively inhibit certain enzymes and modulate neurotransmitter activity, making it a valuable tool for studying cellular processes and disease mechanisms. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine, including the development of more selective inhibitors and the investigation of its potential use in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential candidate for the development of cancer therapies. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In the field of neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, making it a potential treatment for neurological disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
2,4-dimethoxy-5-(4-pyrazol-1-ylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-14-13(10-16-15(18-14)21-2)11-4-6-12(7-5-11)19-9-3-8-17-19/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYYXYGRKGCIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C2=CC=C(C=C2)N3C=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4085569.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4085591.png)
![5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(4-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4085604.png)
![5,5'-[2-(3-nitrophenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4085609.png)


![N-(4-acetylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanamide](/img/structure/B4085630.png)
![2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4085631.png)

![N-allyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide](/img/structure/B4085658.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4085672.png)
![6-[4-(trifluoromethyl)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B4085673.png)
